3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step process. One common method includes the reaction of 3-chloropyridine with piperazine to form an intermediate, which is then reacted with 1,2-benzothiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole derivatives .
Scientific Research Applications
3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antibacterial activity against various strains of bacteria.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which may explain its potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the chloropyridinyl group.
4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one: This compound contains a similar chloropyridinyl group but differs in its overall structure.
Uniqueness
3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to its specific combination of benzothiazole, piperazine, and chloropyridinyl moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H15ClN4S |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[4-(3-chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H15ClN4S/c17-13-11-18-6-5-14(13)20-7-9-21(10-8-20)16-12-3-1-2-4-15(12)22-19-16/h1-6,11H,7-10H2 |
InChI Key |
BZFVTGBVTIMKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=NC=C2)Cl)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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